Introduction: The Potential of Furan-Containing Amino Acid Derivatives
Introduction: The Potential of Furan-Containing Amino Acid Derivatives
An In-depth Technical Guide to [(Furan-2-ylmethyl)-amino]-acetic acid (CAS 859981-01-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: [(Furan-2-ylmethyl)-amino]-acetic acid (CAS 859981-01-4) is a specialized chemical compound with limited publicly available data. This guide has been compiled by synthesizing information from related furan derivatives, general principles of organic chemistry, and predictive methodologies. All experimental protocols and characterization data should be considered predictive and require experimental validation.
The furan scaffold is a cornerstone in medicinal chemistry, present in a multitude of bioactive compounds.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems have led to its incorporation in drugs with a wide range of therapeutic applications, including antibacterial, antiviral, anti-inflammatory, and anticancer agents.[1][3] Amino acids, the fundamental building blocks of proteins, are also a critical class of molecules in drug design, often utilized for their biocompatibility and specific biological interactions.
The convergence of a furan moiety and an amino acid structure in [(Furan-2-ylmethyl)-amino]-acetic acid presents a molecule of significant interest for drug discovery and development. This guide provides a comprehensive overview of its predicted properties, potential synthetic routes, and proposed methodologies for its characterization and handling.
Physicochemical and Spectroscopic Properties (Predicted)
Predicting the physicochemical properties of a novel compound is a crucial first step in its evaluation. The following table summarizes the predicted properties for [(Furan-2-ylmethyl)-amino]-acetic acid based on its constituent functional groups.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₉NO₃ | Derived from the chemical structure. |
| Molecular Weight | 155.15 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar amino acid derivatives. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | The presence of the carboxylic acid and amino groups suggests aqueous solubility. |
| Melting Point | > 200 °C (with decomposition) | Amino acids often have high melting points and can decompose upon heating. |
| pKa (Carboxylic Acid) | ~2-3 | Typical range for the carboxylic acid group of an amino acid. |
| pKa (Amine) | ~9-10 | Typical range for the secondary amine group. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are predicted spectral characteristics for [(Furan-2-ylmethyl)-amino]-acetic acid.
¹H NMR (Proton NMR)
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Furan Protons: Three distinct signals in the aromatic region (~6.0-7.5 ppm). The proton on C5 of the furan ring is expected to be the most downfield.
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Methylene Protons (exocyclic): A singlet or a pair of doublets (if diastereotopic) around 3.7-4.0 ppm, corresponding to the CH₂ group attached to the furan ring.
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Methylene Protons (acetic acid): A singlet around 3.2-3.5 ppm.
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Amine Proton: A broad singlet that may be exchangeable with D₂O, its chemical shift will be concentration and solvent dependent.
¹³C NMR (Carbon NMR)
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Carbonyl Carbon: A signal in the downfield region (~170-180 ppm).
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Furan Carbons: Four signals in the aromatic region (~105-155 ppm).
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Methylene Carbons: Two signals in the aliphatic region (~40-60 ppm).
Infrared (IR) Spectroscopy
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O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
N-H Stretch (Amine): A moderate absorption band around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1730 cm⁻¹.
-
C-O Stretch: A strong absorption band in the region of 1210-1320 cm⁻¹.
-
C-N Stretch: A moderate absorption band in the region of 1020-1250 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): Expected at m/z = 155.
-
Fragmentation Pattern: Key fragments would likely arise from the loss of the carboxylic acid group (M-45) and cleavage of the bond between the furan ring and the methylene group.
Proposed Synthesis and Purification
The synthesis of [(Furan-2-ylmethyl)-amino]-acetic acid can be approached through several established synthetic methodologies. A common and reliable method is reductive amination.
Synthetic Workflow: Reductive Amination
Detailed Experimental Protocol
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Imine Formation:
-
Dissolve glyoxylic acid (1.0 eq) in a suitable solvent such as methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add furfurylamine (1.0 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions. Control the addition to manage any effervescence.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted furfurylamine.
-
The product is expected to remain in the aqueous layer. The product can be isolated by lyophilization or by adjusting the pH to the isoelectric point to precipitate the amino acid, followed by filtration.
-
Further purification can be achieved by recrystallization from a water/ethanol mixture.
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Potential Applications in Research and Drug Development
Given the biological significance of the furan nucleus and amino acids, [(Furan-2-ylmethyl)-amino]-acetic acid holds potential in several areas of research:
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Antimicrobial Drug Discovery: Furan derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[1][4] This compound could be screened against various pathogenic microbes.
-
Enzyme Inhibition: The structural similarity to natural amino acids suggests potential as an enzyme inhibitor, particularly for enzymes involved in amino acid metabolism.
-
Building Block for Peptide Synthesis: As an unnatural amino acid, it can be incorporated into peptides to create peptidomimetics with enhanced stability or novel biological activities.[5]
-
Coordination Chemistry: The presence of nitrogen and oxygen donor atoms makes it a potential ligand for the synthesis of metal complexes with interesting catalytic or biological properties.
Safety and Handling
While specific toxicity data for [(Furan-2-ylmethyl)-amino]-acetic acid is not available, general precautions for handling laboratory chemicals should be observed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][8]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[8]
Conclusion
[(Furan-2-ylmethyl)-amino]-acetic acid represents a promising, yet underexplored, molecule at the interface of heterocyclic and amino acid chemistry. This guide provides a foundational framework for researchers interested in synthesizing, characterizing, and exploring the potential applications of this compound. The predictive nature of the data presented herein underscores the need for rigorous experimental validation. The methodologies and insights provided are intended to accelerate the investigation of this and other novel furan-containing amino acid derivatives, potentially leading to new discoveries in medicinal chemistry and materials science.
References
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PubChem. (n.d.). Amino-furan-2-yl-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Covestro. (2012, August 22). Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic: 2-Benzamido-2-[(Tetrahydro-Furan-2-Ylmethyl)Amino]Acetate and 2-Benzamido-2-[(Tetrahydro-Furan-2-Ylmethyl)Amino] Acetic Acid. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Retrieved from [Link]
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International Journal of Medical and Pharmaceutical Case Reports. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
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Acros Organics. (2009, June 16). Safety Data Sheet. Retrieved from [Link]
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American Elements. (n.d.). 2-({[(furan-2-yl)methyl]carbamoyl}amino)acetic acid. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. Retrieved from [Link]
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MDPI. (2022, October 2). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Retrieved from [Link]
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Shell. (2024, July 4). AeroShell Fluid 41 (EU). Retrieved from [Link]
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Oriental Journal of Chemistry. (2019, May 8). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-(Furan-2-yl)acetic acid. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of 5-(furan-2-ylmethylene). Retrieved from [Link]
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